molecular formula C9H15NS B1611433 (S)-(+)-1-Cyclohexylethyl isothiocyanate CAS No. 737000-92-9

(S)-(+)-1-Cyclohexylethyl isothiocyanate

Cat. No. B1611433
CAS RN: 737000-92-9
M. Wt: 169.29 g/mol
InChI Key: KMMWHCFHXACMCZ-QMMMGPOBSA-N
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Description

(S)-(+)-1-Cyclohexylethyl isothiocyanate, also known as (S)-(+)-1-cyclohexylethyl isothiocyanate, is an isothiocyanate compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. Isothiocyanates are a class of compounds that have been studied for their potential applications in medicine, biochemistry, and pharmacology. (S)-(+)-1-cyclohexylethyl isothiocyanate has been used as a substrate for the synthesis of several other compounds, including derivatives of the natural product, isothiocyanate. This compound has also been investigated for its potential applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Quantitative Determination and Pharmacokinetics

  • Isothiocyanates (ITCs), including (S)-(+)-1-Cyclohexylethyl isothiocyanate, are studied for their pharmacokinetics in human plasma, serum, erythrocytes, and urine. This research is significant for understanding the absorption, distribution, metabolism, and excretion of these compounds, especially their potential role in cancer prevention (Ye et al., 2002).

Anticarcinogenic Activities

  • Organic isothiocyanates have been shown to exhibit anticarcinogenic activities, particularly against tumors induced by various carcinogens in rodents. This includes protection against tumors in the liver, lung, mammary gland, forestomach, and esophagus (Zhang & Talalay, 1994).

Anti-Tumor Activity in Multiple Myeloma

  • Isothiocyanates demonstrate anti-tumor activity in multiple myeloma, a type of cancer characterized by the proliferation of plasma cells in the bone marrow. Studies indicate their effectiveness in inducing apoptotic death of myeloma cells, suggesting their therapeutic potential (Jakubikova et al., 2011).

Synthesis of Heterocycles

  • Isothiocyanates are effective in synthesizing five-membered heterocycles, demonstrating their utility in organic synthesis and potentially in the development of new pharmacological agents (Goldberg et al., 2012).

Mitophagy Monitoring

  • Isothiocyanate-functionalized compounds have been used as fluorescent bioprobes for mitochondrion imaging. This application is crucial for real-time monitoring of mitophagy, a process involved in cellular homeostasis and disease (Zhang et al., 2015).

Inhibition of Carcinogenesis

  • The consumption of vegetables containing isothiocyanates can lead to the uptake of these compounds in substantial quantities, showing strong inhibition of carcinogenesis in laboratory animals, particularly in models of lung and esophageal cancer (Hecht, 2000).

Modulation of Inflammatory Cytokines

  • Isothiocyanates have demonstrated the ability to modify key inflammatory cytokines, such as the macrophage migration inhibitory factor, suggesting their role in anti-inflammatory processes (Brown et al., 2009).

Enantioselective Synthesis

  • Novel isothiocyanates derived from indanones have been used for enantioselective construction in organic chemistry, indicating their importance in the synthesis of complex organic compounds (Zhao & Du, 2018).

Apoptosis Induction in Cancer Cells

  • Isothiocyanates, including phenethyl isothiocyanate, induce apoptosis in various cancer cells, including Jurkat cells resistant to other cytotoxic agents. This indicates their potential in cancer therapy (Chen et al., 1998).

Antimicrobial Activity

  • Isothiocyanates have been evaluated for their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), showing potential as antimicrobial agents (Dias et al., 2014).

properties

IUPAC Name

[(1S)-1-isothiocyanatoethyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMWHCFHXACMCZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468065
Record name (S)-(+)-1-Cyclohexylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Cyclohexylethyl isothiocyanate

CAS RN

737000-92-9
Record name (S)-(+)-1-Cyclohexylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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